molecular formula C7H15Cl2FN2 B6172350 rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 2648895-58-1

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No. B6172350
CAS RN: 2648895-58-1
M. Wt: 217.1
InChI Key:
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Description

Rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride (RFAOD) is a fluorinated bicyclic amine that has been investigated for its potential applications in the field of medicinal chemistry. RFAOD has a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer activities. In addition, RFAOD has been used as a starting material in the synthesis of other compounds.

Scientific Research Applications

Rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has been used in a variety of scientific research applications, including in the study of its anti-inflammatory, anti-microbial, and anti-cancer activities. rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has also been used as a starting material in the synthesis of other compounds, such as thieno[2,3-b]pyridines and 1,2,3-triazole derivatives.

Mechanism of Action

The exact mechanism of action of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is not yet known. However, some studies suggest that rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory mediators such as prostaglandins. In addition, rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride may also act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another type of pro-inflammatory mediator.
Biochemical and Physiological Effects
rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has been shown to reduce inflammation, reduce pain, and reduce the production of pro-inflammatory mediators. In addition, rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has been shown to have anti-microbial and anti-cancer activities.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and has been shown to have a wide range of biological activities. However, there are also some limitations to using rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride in laboratory experiments. For example, the exact mechanism of action of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is still not known, and it is not yet clear whether rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can be used safely in humans.

Future Directions

There are several potential future directions for the use of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride. For example, further research could be conducted to better understand the mechanism of action of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride and to determine whether it can be used safely in humans. In addition, rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride could be further investigated for its potential applications in the treatment of inflammation, pain, and cancer. Finally, rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride could be used as a starting material in the synthesis of other compounds, such as thieno[2,3-b]pyridines and 1,2,3-triazole derivatives.

Synthesis Methods

Rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride can be synthesized using a variety of methods, including the reaction of 8-azabicyclo[3.2.1]octan-3-amine with 2-fluorobenzoyl chloride in the presence of triethylamine as a catalyst. The reaction is carried out in anhydrous benzene at room temperature. The product is then purified by column chromatography and crystallized from a mixture of dichloromethane and ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride involves the following steps: 1) Synthesis of 2-fluoro-3-bromocyclohexanone, 2) Synthesis of racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-one, 3) Reduction of racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-one to racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-ol, 4) Synthesis of racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-amine, and 5) Formation of dihydrochloride salt of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine.", "Starting Materials": [ "Cyclohexanone", "Bromine", "Sodium hydroxide", "Fluorine gas", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-fluoro-3-bromocyclohexanone", "Cyclohexanone is reacted with bromine in the presence of sodium hydroxide to yield 2-bromo-3-cyclohexenone. This intermediate is then reacted with fluorine gas to yield 2-fluoro-3-bromocyclohexanone.", "Step 2: Synthesis of racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-one", "2-fluoro-3-bromocyclohexanone is reacted with ammonia to yield racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-one.", "Step 3: Reduction of racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-one to racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-ol", "Racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-one is reduced using a suitable reducing agent such as sodium borohydride to yield racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-ol.", "Step 4: Synthesis of racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-amine", "Racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-ol is reacted with a suitable amine such as ammonia to yield racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-amine.", "Step 5: Formation of dihydrochloride salt of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine", "Racemic 2-fluoro-8-azabicyclo[3.2.1]octan-3-amine is treated with hydrochloric acid to yield the dihydrochloride salt of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine." ] }

CAS RN

2648895-58-1

Product Name

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Molecular Formula

C7H15Cl2FN2

Molecular Weight

217.1

Purity

95

Origin of Product

United States

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